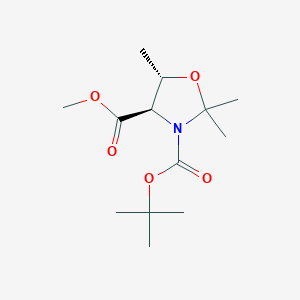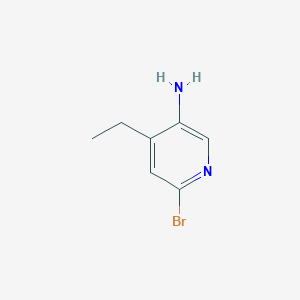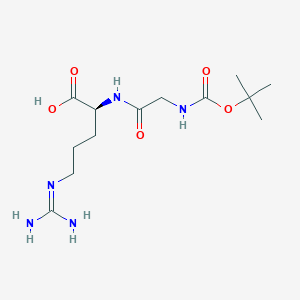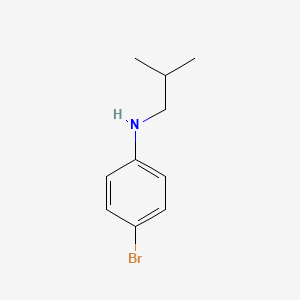
5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde
Vue d'ensemble
Description
The compound “5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as oxindole carboxamides have been synthesized for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV . Another method involves the reaction of L-proline with chloroacetyl chloride .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Researchers have explored the synthesis of heterocyclic compounds involving indole derivatives, demonstrating their potential as antimicrobial agents and enzyme inhibitors. For example, the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives has been studied for their antimicrobial properties and enzyme activity levels (Attaby, Ramla, & Gouda, 2007).
Molecular Characterization and Interactions
- The condensation reactions of indole derivatives under specific conditions have been characterized, including their crystal structure and molecular interactions. For instance, the study on the crystal structure, Hirshfeld surface, and thermal analysis of certain indole derivatives highlights their intermolecular interactions and thermal stability (Barakat et al., 2017).
Catalysis and Green Chemistry
- Green chemistry approaches to synthesize indole derivatives, such as using nanocatalysts and solvent-free methods, have been reported. These methods offer advantages in yield, reaction time, and environmental impact. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes is one such example, emphasizing the role of ZnO nanoparticles in enhancing reaction efficiency (Madan, 2020).
Natural Products and Isolation
- The isolation of indole alkaloids from natural sources, such as marine sponges, has been studied for their cytotoxic and antimicrobial activities. This research underscores the importance of natural indole derivatives in drug discovery and development (Ashour et al., 2007).
Synthetic Routes and Chemical Transformations
- Advanced synthetic routes for indole derivatives have been explored, including radical cyclization techniques to create fused indole structures. These methods contribute to the synthesis of complex organic molecules with potential biological activities (Moody & Norton, 1995).
Safety and Hazards
While specific safety data for this compound is not available, similar compounds like chloroacetyl chloride are known to be hazardous. Chloroacetyl chloride is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and it may cause respiratory irritation .
Propriétés
IUPAC Name |
5-(2-chloroacetyl)-2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-11(15)9-1-2-10-8(5-9)3-4-13(10)7-14/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRAYZJRHFGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189753 | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114823-88-9 | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)
![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)
![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)




![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)


![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

